molecular formula C11H16F2O2 B13089067 2-(2,2-Difluoropropanoyl)-4,4-dimethylcyclohexan-1-one

2-(2,2-Difluoropropanoyl)-4,4-dimethylcyclohexan-1-one

Cat. No.: B13089067
M. Wt: 218.24 g/mol
InChI Key: UNOSVAOWCGJNGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,2-Difluoropropanoyl)-4,4-dimethylcyclohexan-1-one is an organofluorine compound characterized by the presence of two fluorine atoms attached to a propanoyl group, which is further connected to a cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Difluoropropanoyl)-4,4-dimethylcyclohexan-1-one typically involves the introduction of the difluoropropanoyl group to the cyclohexanone ring. One common method is the reaction of 2,2-difluoropropanoyl chloride with 4,4-dimethylcyclohexanone in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluoropropanoyl)-4,4-dimethylcyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or diketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclohexanones.

Scientific Research Applications

2-(2,2-Difluoropropanoyl)-4,4-dimethylcyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2,2-Difluoropropanoyl)-4,4-dimethylcyclohexan-1-one involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,2-Difluoropropanoyl)-4,4-dimethylcyclohexan-1-one is unique due to its specific combination of a difluoropropanoyl group and a cyclohexanone ring. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H16F2O2

Molecular Weight

218.24 g/mol

IUPAC Name

2-(2,2-difluoropropanoyl)-4,4-dimethylcyclohexan-1-one

InChI

InChI=1S/C11H16F2O2/c1-10(2)5-4-8(14)7(6-10)9(15)11(3,12)13/h7H,4-6H2,1-3H3

InChI Key

UNOSVAOWCGJNGX-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=O)C(C1)C(=O)C(C)(F)F)C

Origin of Product

United States

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